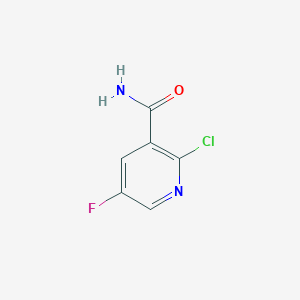










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][C:5]([F:11])=[CH:4][N:3]=1.C(Cl)(=O)C(Cl)=O.C[N:19](C=O)C.C(OCC)(=O)C>ClCCl.[OH-].[NH4+].O>[Cl:1][C:2]1[C:7]([C:8]([NH2:19])=[O:9])=[CH:6][C:5]([F:11])=[CH:4][N:3]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1C(=O)O)F
|
|
Name
|
|
|
Quantity
|
555 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
56.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
113 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
dichloromethane was removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in THF (300 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled down to 0° C. by ice bath
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for another 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1C(=O)N)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 809.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |